Sialyllactose sodium

Toxicology Infant Formula Safety Novel Food Ingredient

Select sialyllactose sodium salt for applications demanding human-identical HMO authenticity. 3′-SL and 6′-SL sodium salts are not interchangeable: bacterial sialidases (CpNanI, HpNanH, BbSia2) exhibit 3′-SL ≥ 6′-SL linkage preference, directly impacting sialic acid bioavailability in gut lumen studies. The sodium salt form provides superior aqueous solubility over the free acid, enabling homogeneous distribution in liquid infant formula and dosing solutions. Backed by a 90-day neonatal rat NOAEL of 5,000 mg/kg BW/day and EFSA/FDA novel food safety assessments, this compound meets global regulatory expectations for infant nutrition and functional food development.

Molecular Formula C23H38NNaO19
Molecular Weight 655.5 g/mol
Cat. No. B8034483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSialyllactose sodium
Molecular FormulaC23H38NNaO19
Molecular Weight655.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O.[Na+]
InChIInChI=1S/C23H39NO19.Na/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25;/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39);/q;+1/p-1/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-;/m0./s1
InChIKeyLTWFUJWFLMHANB-TZCPRLTCSA-M
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sialyllactose Sodium Procurement Guide: Sourcing Human-Identical Milk Oligosaccharides for Infant Formula and Gut Health Research


Sialyllactose sodium, comprising 3′-sialyllactose (3′-SL) and 6′-sialyllactose (6′-SL) sodium salts, are biosynthesized human-identical milk oligosaccharides (HMOs) structurally identical to the sialylated oligosaccharides abundant in human breastmilk [1]. These trisaccharides, composed of a lactose core with a terminal N-acetylneuraminic acid (sialic acid) residue linked via α2,3 or α2,6 glycosidic bonds, constitute a significant fraction of the HMO pool and are proposed for use in infant formula and functional foods to more closely replicate the bioactive composition of human milk [2]. Commercial forms are available as purified sodium salts (e.g., CAS 128596-80-5 for 3′-SL, CAS 157574-76-0 for 6′-SL) with HPLC purities typically ≥97% and defined physicochemical specifications including specific rotation and stability profiles .

Why Sialyllactose Sodium Cannot Be Replaced by Generic Alternatives in Research and Product Formulation


In-class compounds such as 3′-sialyllactose (3′-SL) and 6′-sialyllactose (6′-SL) share a lactose-sialic acid backbone but are not interchangeable in biological systems due to regiospecific recognition by sialidases, lectins, and immune receptors. Sialidase substrate preference studies demonstrate that bacterial enzymes (e.g., BbSia2 from Bifidobacterium bifidum, CpNanI from Clostridium perfringens, HpNanH from Glaesserella parasuis) exhibit distinct glycosidic linkage preferences with 3′-SL ≥ 6′-SL for CpNanI and HpNanH, while BbSia2 shows 3′-SL ≥ LSTb ≥ 6′-SL [1]. This differential susceptibility to enzymatic cleavage in the gut lumen directly impacts sialic acid bioavailability and downstream immunological signaling [2]. Furthermore, the sodium salt form of 3′-SL provides enhanced aqueous solubility and stability compared to the free acid form, making it the preferred format for formulation into liquid infant formula and experimental dosing solutions [3]. These regiospecific and formulation-based distinctions preclude generic substitution of one sialyllactose isomer for another or substitution with non-sialylated HMOs (e.g., 2′-fucosyllactose) in applications where precise sialic acid linkage-dependent biology is under investigation.

Quantitative Differentiation: Evidence-Based Selection Criteria for Sialyllactose Sodium Procurement


3′-Sialyllactose Sodium Salt Demonstrates NOAEL >5,000 mg/kg/Day in 90-Day Neonatal Rat Study, Exceeding FOS Comparator

In a 90-day oral gavage toxicity study using neonatal rats (7 days old at dosing initiation, CNS-equivalent to human newborns), 3′-sialyllactose sodium salt administered at doses up to 5,000 mg/kg body weight/day produced no test item-related adverse effects. The high-dose group was compared to a reference control receiving 5,000 mg/kg/day of fructooligosaccharide (FOS), an established ingredient approved for use in infant formula. No adverse effects were observed in either group, and no genotoxicity was detected in vitro. The NOAEL was established at 5,000 mg/kg BW/day, the highest dose tested [1]. A separate subchronic oral toxicity study in rats determined the NOAEL of 3′-SL sodium salt to be higher than 2,000 mg/kg BW/day [2].

Toxicology Infant Formula Safety Novel Food Ingredient

3′-Sialyllactose Exhibits Preferential Hydrolysis by Gut Bacterial Sialidases Compared to 6′-Sialyllactose

A comparative study assessed substrate preference of three bacterial sialidases (CpNanI from Clostridium perfringens, HpNanH from Glaesserella parasuis, BbSia2 from Bifidobacterium bifidum) using 2-aminobenzamide-labeled 3′-SL and 6′-SL. Both CpNanI and HpNanH demonstrated a substrate preference hierarchy of 3′-SL ≥ 6′-SL. BbSia2 showed a distinct preference pattern: 3′-SL ≥ sialyllacto-N-tetraose-b (LSTb) ≥ 6′-SL [1]. This differential susceptibility to enzymatic cleavage by commensal and pathogenic gut bacteria suggests that the regiospecific linkage (α2,3 vs α2,6) directly influences sialic acid release kinetics and downstream microbial metabolism in the infant gut.

Glycobiology Gut Microbiota Enzyme Substrate Specificity

3′-Sialyllactose and 6′-Sialyllactose Exhibit Equivalent pKa Values, Minimizing Formulation Complexity Differences

Capillary electrophoresis determination of absolute pKa values for α2,3-sialyllactose and α2,6-sialyllactose yielded identical values of 1.8 (±0.1) using the conventional CE method. Predicted pKa values via the ACD/Lab method were 1.9 (±0.7) for α2,3-sialyllactose and 2.0 (±0.7) for α2,6-sialyllactose [1]. The near-identical ionization constants indicate that both isomers exist predominantly in the same ionic state across physiologically relevant pH ranges, suggesting that pH-dependent stability and solubility differences between the two isomers are minimal and should not be a primary driver of isomer selection in formulation development.

Physicochemical Characterization Formulation Analytical Chemistry

Dietary 3′-Sialyllactose and 6′-Sialyllactose Produce Comparable Brain Sialic Acid Concentrations in Juvenile Pigs

In a 61-day piglet feeding study comparing dietary supplementation with 3′-SL or 6′-SL at 0.2673% (as-is basis), brain sialic acid concentrations measured in the prefrontal cortex, hippocampus, and cerebellum showed no statistically significant differences between the two sialyllactose isomers at either postnatal day 33 or day 61 [1]. Both compounds were well-tolerated with no adverse effects on growth performance (ADG, ADFI, G:F), clinical chemistry, hematology, or histomorphology. The study concluded that supplementation with either 3′-SL or 6′-SL elicited minimal differential influence on cognitive and brain development in growing pigs [2].

Neurodevelopment Nutritional Neuroscience Infant Nutrition

3′-Sialyllactose Reduces Mortality in Neonatal Enteroaggregative E. coli Infection via Enhanced Intestinal Mucosal Immunity

In a neonatal mouse model of enteroaggregative Escherichia coli (EAEC) infection, oral supplementation with 3′-sialyllactose (3′-SL) significantly reduced mortality compared to untreated infected controls. The protective effect was attributed to promotion of intestinal mucosal immunity maturation, specifically enhanced intestinal stem cell differentiation, increased mucus layer integrity, and upregulation of tight junction proteins [1]. This study directly compared 3′-SL with 2′-fucosyllactose (2′-FL), another major HMO, finding that both compounds improved resistance to EAEC infection through similar mucosal immune maturation mechanisms. The 3′-SL intervention group demonstrated reduced mortality and improved intestinal barrier function metrics [2].

Infectious Disease Neonatal Health Mucosal Immunology

Optimal Use Cases for Sialyllactose Sodium Procurement in Research and Industrial Settings


Infant Formula Fortification Requiring Regulatory-Grade Safety Documentation

Based on the 90-day neonatal rat study establishing a NOAEL of 5,000 mg/kg BW/day for 3′-SL sodium salt, with a comparator arm using FOS at identical dosing [1], this compound is positioned for inclusion in infant formula and follow-on formula products. The safety data package includes in vitro genotoxicity testing and a 4-week recovery period, meeting the toxicological expectations of global regulatory bodies (EFSA, FDA) for novel food ingredient submissions. The sodium salt form provides the aqueous solubility required for homogeneous distribution in liquid formula matrices.

Gut Microbiota-Sialidase Interaction Studies Requiring Linkage-Specific Substrates

The differential substrate preference of bacterial sialidases—with CpNanI, HpNanH, and BbSia2 all showing 3′-SL ≥ 6′-SL preference [1]—makes 3′-SL sodium salt the preferred substrate for investigators studying sialic acid foraging by gut commensals (e.g., Bifidobacterium) or pathogens (e.g., Clostridium perfringens). Researchers studying microbial cross-feeding or sialic acid catabolism should select the isomer based on the specific sialidase repertoire of their target organism.

Neurodevelopmental Studies Where Isomer Selection Does Not Confound Outcomes

For research programs investigating the role of dietary sialic acid in brain development, the 61-day piglet study demonstrating no significant difference in brain sialic acid accretion between 3′-SL and 6′-SL supplementation [1] indicates that either isomer may be procured without introducing isomer-specific bias. This finding is critical for longitudinal studies where consistency of oligosaccharide source is required but isomer type is not a primary variable.

Neonatal Enteric Infection Models Investigating Mucosal Immunity

The demonstrated ability of 3′-SL to reduce mortality in a neonatal EAEC infection model through enhanced intestinal mucosal immunity [1] supports its procurement for in vivo studies of neonatal enteric disease pathogenesis and prevention. The compound's capacity to promote stem cell differentiation, mucus layer integrity, and tight junction formation positions it as a functional ingredient for studying host-microbe interactions at the intestinal epithelial interface.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sialyllactose sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.